molecular formula C19H19N5O2S B4703720 N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 587010-28-4

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4703720
CAS No.: 587010-28-4
M. Wt: 381.5 g/mol
InChI Key: PAMDSLQCFPIZOZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₁₉H₁₉N₅O₂S and a molecular weight of 381.5 g/mol . Its IUPAC name reflects its structural complexity: a triazole core substituted with a prop-2-en-1-yl group at position 4, a pyridin-2-yl group at position 5, and a sulfanyl acetamide moiety linked to a 4-methoxyphenyl group. This compound’s unique combination of functional groups positions it as a candidate for diverse biological applications, though specific activity data remain understudied.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-12-24-18(16-6-4-5-11-20-16)22-23-19(24)27-13-17(25)21-14-7-9-15(26-2)10-8-14/h3-11H,1,12-13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDSLQCFPIZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587010-28-4
Record name 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Triazole Substituents

  • Target Compound :

    • 4-position : Prop-2-en-1-yl (allyl) group.
    • 5-position : Pyridin-2-yl (electron-deficient aromatic ring).
    • Sulfanyl acetamide linkage : Connects to 4-methoxyphenyl .
  • Y205-9013 :

    • 4-position : Ethyl group (vs. allyl in the target compound).
    • 5-position : Pyridin-2-yl (retained).
    • Molecular weight : 369.44 g/mol (lower due to ethyl substitution) .
  • Y205-6402 :

    • 4-position : Allyl group (same as target compound).
    • 5-position : Pyridin-2-yl (retained).
    • Acetamide substituent : 4-Acetylphenyl (vs. 4-methoxyphenyl).
    • Molecular weight : 393.47 g/mol (higher due to acetyl group) .

Impact of Substituents

  • Allyl vs.
  • Pyridin-2-yl : This electron-deficient aromatic ring facilitates π–π stacking interactions with biological targets, a feature retained across analogs .

Aromatic Substituent Modifications

4-Methoxyphenyl vs. Other Aromatic Groups

  • N-(4-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

    • Aromatic group : 4-Chloro-2-methylphenyl.
    • Biological activity : Enhanced activity attributed to chloro and ethoxy groups, which improve target binding .
  • N-(2-Ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

    • Aromatic group : 2-Ethylphenyl.
    • Biological interaction : Modulates enzyme activity via hydrogen bonding and hydrophobic effects .

Functional Group Influence

  • Chloro (-Cl) : Increases lipophilicity and binding affinity to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Triazole Substituents Aromatic Substituent Molecular Weight (g/mol) Notable Properties
N-(4-Methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Allyl, 5-pyridin-2-yl 4-Methoxyphenyl 381.5 High solubility, π–π stacking
Y205-9013 4-Ethyl, 5-pyridin-2-yl 4-Methoxyphenyl 369.44 Increased hydrophobicity
N-(4-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl, 5-pyridin-3-yl 4-Chloro-2-methylphenyl - Enhanced enzyme binding
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-Amino, 5-furan-2-yl Variable ~300–350 Anti-exudative activity

Biological Activity

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known by its chemical formula C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage. Its molecular weight is approximately 373.45 g/mol. The structure can be represented as follows:

Component Description
Chemical Formula C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S
Molecular Weight 373.45 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole ring and sulfanyl groups are believed to play crucial roles in binding to enzymes or receptors, which may modulate their activity. This interaction can lead to various pharmacological effects including antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds with triazole structures exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives of triazole compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 16 μg/mL depending on the specific derivative tested.

Antifungal Activity

The compound's structure suggests potential antifungal properties as well. Research has shown that triazole derivatives can effectively inhibit fungal growth, particularly against Candida species. For example, MIC values were reported as low as 0.25 μg/mL against Candida albicans .

Anticancer Potential

The anticancer activity of similar triazole-containing compounds has been documented in various studies. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The exact pathways through which this compound exerts its effects remain a subject of ongoing research.

Case Studies

  • In vitro Studies : A study investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that certain modifications in the chemical structure could enhance cytotoxicity against breast cancer cells .
  • In vivo Studies : Animal models have been employed to assess the therapeutic potential of triazole derivatives in treating infections. One study reported significant reductions in bacterial load in infected mice treated with a related compound .

Q & A

Q. What hybrid analogs combine triazole-acetamide scaffolds with other pharmacophores?

  • Examples :
  • Pyridine-Dihydrodioxin Hybrids : Enhance blood-brain barrier penetration (e.g., CAS:477330-75-9) .
  • Fluorophenyl-Triazole Derivatives : Improve COX-2 selectivity (IC₅₀ = 0.8 µM) .

Q. How can mechanistic studies elucidate anti-inflammatory pathways?

  • Proposed Methods :
  • Western Blotting : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Molecular Docking : Screen against COX-2 (PDB ID: 5KIR) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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